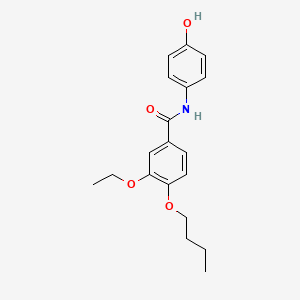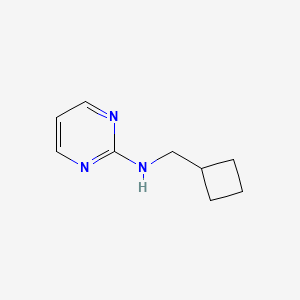![molecular formula C12H19N3O5S B7540904 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid, also known as CHA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the inhibition of PDE activity. PDE catalyzes the hydrolysis of cAMP and cGMP, which leads to their degradation. By inhibiting PDE, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid can increase the levels of cAMP and cGMP, which can activate various downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the anti-tumor effects of chemotherapy drugs. It has also been shown to have anti-inflammatory effects, reduce the levels of oxidative stress, and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its selectivity for PDE, which allows for specific inhibition of PDE activity without affecting other cellular processes. It is also a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one limitation of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in scientific research. One potential application is in the development of new cancer therapies. 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs, and further studies could explore its potential as a standalone therapy for cancer. Additionally, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid could be used to study the role of PDE in other biological processes, such as neuronal signaling and immune function. Finally, future studies could explore the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in combination with other small molecule inhibitors to target multiple signaling pathways and enhance therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the reaction of 5-amino-1-methylpyrrole-3-carboxylic acid with hexanoyl chloride to form 5-(hexanoylamino)-1-methylpyrrole-3-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form 6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid.
Applications De Recherche Scientifique
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been widely used in scientific research as a tool to study the role of PDE in various biological processes. PDE is an important enzyme that regulates the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in cells. By inhibiting PDE, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid can increase the levels of cAMP and cGMP and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-15-8-9(7-10(15)12(13)18)21(19,20)14-6-4-2-3-5-11(16)17/h7-8,14H,2-6H2,1H3,(H2,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOXOQMAIPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)